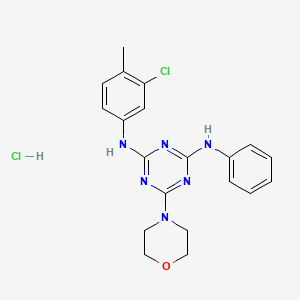
(2R,3R)-3-Bromo-2-methoxyoxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-Bromo-2-methoxyoxolane is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a bromine atom and a methoxy group attached to an oxolane ring, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Bromo-2-methoxyoxolane typically involves the bromination of 2-methoxyoxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also a focus to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
(2R,3R)-3-Bromo-2-methoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 3-hydroxy-2-methoxyoxolane or 3-amino-2-methoxyoxolane.
Oxidation: Formation of 2-methoxyoxolane-3-carboxylic acid.
Reduction: Formation of 2-methoxytetrahydrofuran.
科学研究应用
(2R,3R)-3-Bromo-2-methoxyoxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism of action of (2R,3R)-3-Bromo-2-methoxyoxolane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the methoxy group and oxolane ring undergo transformations that alter the compound’s chemical properties.
相似化合物的比较
Similar Compounds
(2R,3R)-3-Bromo-2-hydroxyoxolane: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R,3R)-3-Chloro-2-methoxyoxolane: Similar structure but with a chlorine atom instead of a bromine atom.
(2R,3R)-3-Bromo-2-methoxybutane: Similar structure but with a butane backbone instead of an oxolane ring.
Uniqueness
(2R,3R)-3-Bromo-2-methoxyoxolane is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group on the oxolane ring
属性
IUPAC Name |
(2R,3R)-3-bromo-2-methoxyoxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-4(6)2-3-8-5/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRMGPARIMCLFC-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](CCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)



![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)

methanone](/img/structure/B3018771.png)

![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)
